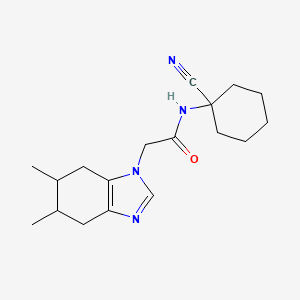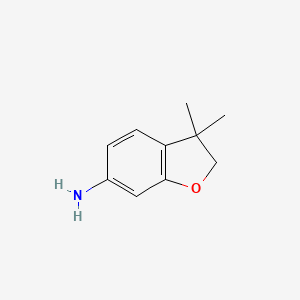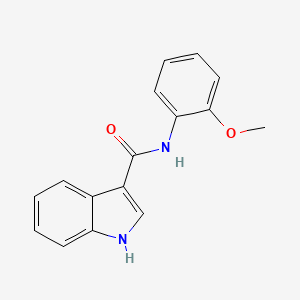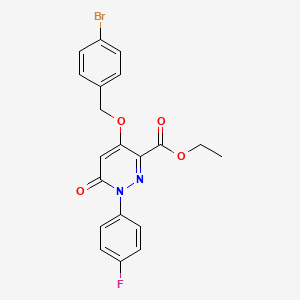
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of benzodiazole derivatives These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Cyclohexyl Group Addition: The cyanocyclohexyl group can be introduced through a nucleophilic substitution reaction involving a cyclohexyl halide and a cyanide source.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic processes.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide: can be compared with other benzodiazole derivatives:
n-(1-Cyanocyclohexyl)-2-(4,5,6,7-tetrahydro-1h-1,3-benzodiazol-1-yl)acetamide: Lacks the dimethyl groups, which may affect its biological activity.
n-(1-Cyanocyclohexyl)-2-(5,6-dimethyl-1h-1,3-benzodiazol-1-yl)acetamide: Lacks the tetrahydro moiety, which may influence its chemical reactivity.
The unique structural features of This compound
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-13-8-15-16(9-14(13)2)22(12-20-15)10-17(23)21-18(11-19)6-4-3-5-7-18/h12-14H,3-10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRVLENELHAIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC1C)N(C=N2)CC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2915842.png)

![6-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2915844.png)
![3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915846.png)
![Methylbis({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B2915848.png)
![N-(2-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2915852.png)
![2-(3-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2915854.png)
![(2E)-3-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]acrylic acid](/img/structure/B2915855.png)
![{4-Amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}acetonitrile](/img/structure/B2915856.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}cyclohexanecarboxamide](/img/structure/B2915857.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2915859.png)
